![molecular formula C7H12N2O B14237982 8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane CAS No. 246862-32-8](/img/structure/B14237982.png)
8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane is a heterocyclic compound characterized by a unique tricyclic structure containing oxygen and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane typically involves multiple steps, starting from readily available precursors. One common method involves the photochemical ring contraction of 8-oxa-3,4-diazatricyclo[5.1.0.0]oct-4-enes, which results in the formation of the desired tricyclic structure . The reaction conditions often include the use of specific solvents and catalysts to facilitate the transformation.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective reagents and catalysts .
Análisis De Reacciones Químicas
Types of Reactions
8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the nitrogen and oxygen functionalities within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can lead to amine or alcohol derivatives .
Aplicaciones Científicas De Investigación
8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
8-Aza-5,9-diazatricyclo[5.2.1.0~2,5~]decane: Similar in structure but contains nitrogen instead of oxygen.
8-Oxa-3,4-diazatricyclo[5.1.0.0]oct-4-enes: Precursor compounds used in the synthesis of 8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane.
Uniqueness
This compound is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and biologically active compounds .
Propiedades
Número CAS |
246862-32-8 |
|---|---|
Fórmula molecular |
C7H12N2O |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
8-oxa-5,9-diazatricyclo[5.2.1.02,5]decane |
InChI |
InChI=1S/C7H12N2O/c1-2-9-4-5-3-6(7(1)9)8-10-5/h5-8H,1-4H2 |
Clave InChI |
JLQINZYFAYPJTK-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C1C3CC(C2)ON3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


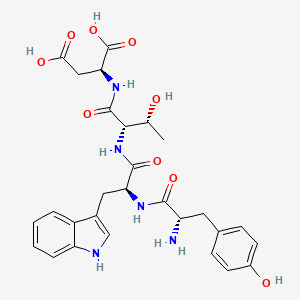
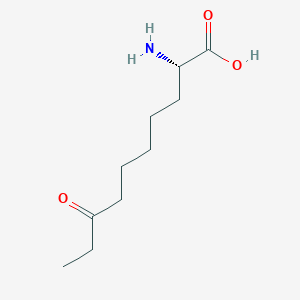
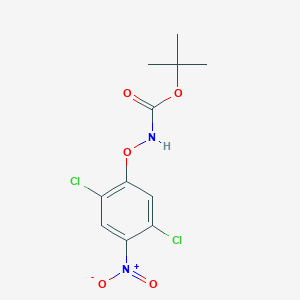
![N~1~-[2-(3,4-Dimethoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14237927.png)
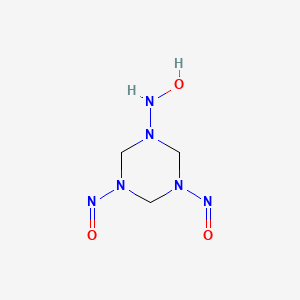
methanone](/img/structure/B14237932.png)
![Methanimidamide, N,N'-bis[2-(diphenylphosphino)phenyl]-](/img/structure/B14237933.png)
![4-[(E)-{4-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]phenyl}diazenyl]benzonitrile](/img/structure/B14237951.png)
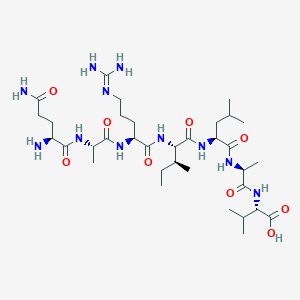
![2,6-Dichloro-4-[(phenylsulfanyl)methyl]pyridine-3-carbonitrile](/img/structure/B14237965.png)
![N-{5-(Diethylamino)-2-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl}propanamide](/img/structure/B14237978.png)

![2-[(4-chlorophenyl)sulfonylamino]-N-[(2-methoxyphenyl)methylideneamino]benzamide](/img/structure/B14237990.png)

